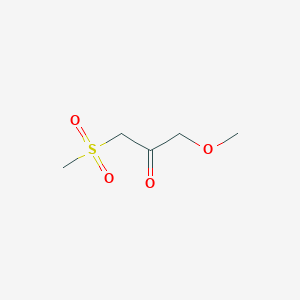
1-(Methanesulfonyl)-3-methoxypropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-(methylsulfonyl)-2-propanone is an organic compound with the molecular formula C5H10O4S It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3) attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(methylsulfonyl)-2-propanone typically involves the reaction of methoxypropanone with a sulfonylating agent. One common method is the reaction of 1-methoxy-2-propanone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of 1-Methoxy-3-(methylsulfonyl)-2-propanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
1-Methoxy-3-(methylsulfonyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Brominated or chlorinated derivatives.
科学的研究の応用
1-Methoxy-3-(methylsulfonyl)-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methoxy-3-(methylsulfonyl)-2-propanone involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.
類似化合物との比較
Similar Compounds
1-Methoxy-3-(methylsulfonyl)benzene: Similar structure but with a benzene ring instead of a propanone backbone.
1-Methoxy-2-propanone: Lacks the methylsulfonyl group.
3-Methoxyphenyl methyl sulfone: Contains a phenyl ring instead of a propanone backbone.
Uniqueness
1-Methoxy-3-(methylsulfonyl)-2-propanone is unique due to the combination of its methoxy and methylsulfonyl groups attached to a propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
728019-59-8 |
|---|---|
分子式 |
C5H10O4S |
分子量 |
166.20 g/mol |
IUPAC名 |
1-methoxy-3-methylsulfonylpropan-2-one |
InChI |
InChI=1S/C5H10O4S/c1-9-3-5(6)4-10(2,7)8/h3-4H2,1-2H3 |
InChIキー |
VOOALQGOSKPOKP-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)CS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
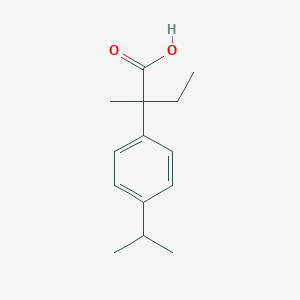
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
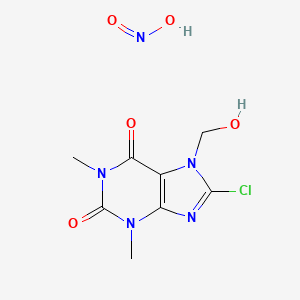
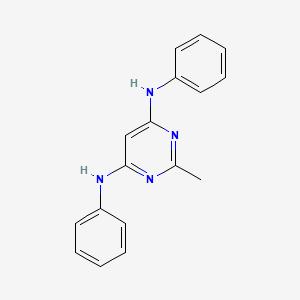
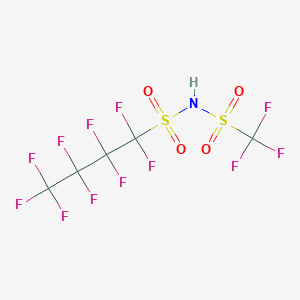
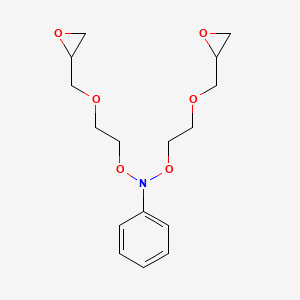
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)
